(2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide
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Overview
Description
(2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and an ethylphenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with 4-ethylbenzylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired amide product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
- (2E)-3-(2-chlorophenyl)-N-(4-methylphenyl)prop-2-enamide
- (2E)-3-(2-chlorophenyl)-N-(4-isopropylphenyl)prop-2-enamide
- (2E)-3-(2-chlorophenyl)-N-(4-tert-butylphenyl)prop-2-enamide
Comparison: Compared to its similar compounds, (2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-2-13-7-10-15(11-8-13)19-17(20)12-9-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3,(H,19,20)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQYPRYNOUJVCQ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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